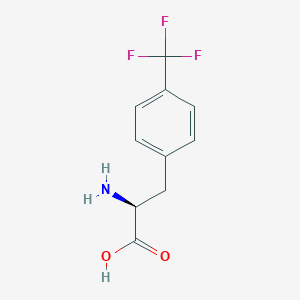

4-(Trifluoromethyl)-L-phenylalanine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Kalium-p-tolylsulfat kann durch Reaktion von p-Toluolsulfonsäure mit Kaliumhydroxid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Lösen von p-Toluolsulfonsäure in Wasser, gefolgt von der Zugabe von Kaliumhydroxid. Die Mischung wird dann erhitzt, um die Reaktion zu ermöglichen, was zur Bildung von Kalium-p-tolylsulfat führt .

Industrielle Produktionsmethoden: : Die industrielle Produktion von Kalium-p-tolylsulfat beinhaltet oft die großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verbindung wird dann durch Kristallisation und Trocknungsprozesse gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen: : Kalium-p-tolylsulfat durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Sulfatgruppe durch andere Nukleophile ersetzt wird.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um je nach den verwendeten Oxidationsmitteln verschiedene Produkte zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Häufige Reagenzien sind Natriumhydroxid und andere starke Basen.

Hauptprodukte, die gebildet werden

Substitution: Die Produkte variieren je nach dem verwendeten Nukleophil.

Oxidation: Zu den Produkten gehören verschiedene oxidierte Formen der ursprünglichen Verbindung.

Analyse Chemischer Reaktionen

Types of Reactions: : Potassium p-tolyl sulfate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed

Substitution: Products vary depending on the nucleophile used.

Oxidation: Products include various oxidized forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Effects

Research indicates that 4-TMF-L-Phe may exhibit neuroprotective properties, making it a candidate for treating neurological disorders such as Parkinson's disease and stroke. Studies have shown that it can improve motor functions in animal models, suggesting potential therapeutic applications in neurodegenerative diseases.

Drug Development

The compound's lipophilicity and electronic properties enhance its utility in drug design. Its structural similarity to L-phenylalanine allows it to interact with biological systems that utilize phenylalanine, potentially leading to the development of new inhibitors or modulators for various targets in drug discovery .

Biocatalysis

4-TMF-L-Phe has been investigated for its role in peptide-based oxidation catalysis. It influences enzyme activity and substrate specificity, showing promise in enhancing the enantioselectivity of enzymatic reactions. This characteristic makes it valuable in the field of biocatalysis, where specific reactions are desired.

Protein Engineering

Protein-Protein Interactions

The D-enantiomer, 4-(Trifluoromethyl)-D-phenylalanine, has been studied for its ability to modulate protein-protein interactions. This property is crucial for understanding cellular signaling pathways and developing therapies targeting these interactions.

Peptide Synthesis

Incorporating 4-TMF-L-Phe into peptide sequences has been shown to enhance antimicrobial activity. This application is particularly relevant in the development of novel antibiotics and therapeutic peptides .

Case Studies

-

Neuroprotective Studies

A study conducted on the effects of 4-TMF-L-Phe in rodent models of Parkinson's disease demonstrated significant improvements in motor function and neuroprotection against dopaminergic neuron loss. These findings suggest that the compound could be further developed into a therapeutic agent for Parkinson's disease. -

Antimicrobial Peptide Development

Research involving the incorporation of 4-TMF-L-Phe into antimicrobial peptides showed enhanced efficacy against a range of pathogens, including resistant bacterial strains. This highlights its potential application in developing new antimicrobial therapies . -

Enzyme Kinetics Investigation

A detailed investigation into the effects of varying concentrations of 4-TMF-L-Phe on enzyme kinetics revealed substrate inhibition patterns. This suggests that the compound can modulate enzymatic reactions, providing insights into its role as a biochemical tool.

Wirkmechanismus

Mechanism: : Potassium p-tolyl sulfate exerts its effects through various chemical pathways. In biological systems, it acts as a metabolite derived from aromatic amino acids such as tyrosine and phenylalanine. It is involved in metabolic processes and can influence cellular functions .

Molecular Targets and Pathways: : The compound interacts with enzymes and proteins involved in metabolic pathways. It can affect the function of these molecules, leading to changes in cellular activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Kaliumphenylsulfat

- Kalium-4-methylphenylsulfat

- Kalium-4-nitrophenylsulfat

Einzigartigkeit: : Kalium-p-tolylsulfat ist aufgrund seiner spezifischen Struktur und des Vorhandenseins der p-Tolylgruppe einzigartig. Dieses Strukturmerkmal verleiht im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische Eigenschaften und Reaktivität .

Biologische Aktivität

4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe) is a synthetic amino acid that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of tfm-Phe, focusing on its pharmacological effects, metabolic pathways, and applications in protein engineering.

Structural Characteristics

The trifluoromethyl group (-CF3) attached to the phenylalanine backbone significantly alters the physicochemical properties of the compound. This modification enhances lipophilicity and can influence the compound's interaction with biological targets.

Neuroprotective Properties

Research has indicated that derivatives of tfm-Phe exhibit neuroprotective effects, particularly in models of cerebral ischemia. A study showed that a related compound, 4-(trifluoromethyl)-(E)-cinnamoyl-L-phenylalanine, effectively prevented and treated cerebral ischemic injuries by inhibiting excitotoxicity and prolonging the therapeutic window for thrombolytic interventions in ischemia-reperfusion models .

Antimicrobial Activity

The antibacterial properties of tfm-Phe derivatives have also been investigated. Compounds structurally related to tfm-Phe demonstrated significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 µM . These findings suggest potential applications in developing new antibacterial agents.

Metabolic Pathways

The metabolism of tfm-Phe has been studied using microbial systems. Inoculation studies with Klebsiella sp. revealed that tfm-Phe can serve as a nitrogen source, leading to the production of various metabolites . The metabolic pathways indicate that the trifluoromethyl group influences the formation of specific derivatives, highlighting its role in metabolic engineering.

Case Study 1: Protein Engineering Applications

A notable application of tfm-Phe is its incorporation into proteins for studying conformational changes using ^19F NMR spectroscopy. Researchers successfully inserted tfm-Phe into proteins at TAG nonsense codons, allowing for high translational efficiency and fidelity. This method enabled the monitoring of protein interactions and conformational dynamics, providing insights into enzyme mechanisms .

Case Study 2: Biocatalytic Synthesis

The biocatalytic synthesis of tfm-Phe analogues has been explored using engineered phenylalanine ammonia-lyases (PALs). These studies demonstrated that specific PAL variants could efficiently convert substrates into tfm-Phe derivatives, achieving high enantiomeric excess values and conversions. This approach underscores the potential for using tfm-Phe in synthesizing valuable pharmaceutical intermediates .

Research Findings Summary

| Study | Findings | Implications |

|---|---|---|

| Neuroprotection | Inhibition of excitotoxicity in ischemic models | Potential for stroke treatment |

| Antimicrobial Activity | Significant MICs against various bacteria | Development of new antibiotics |

| Metabolic Pathways | Utilization by Klebsiella sp. | Insights into microbial metabolism |

| Protein Engineering | Successful incorporation into proteins for NMR studies | Applications in structural biology |

| Biocatalytic Synthesis | High conversions using engineered PALs | Efficient synthesis of pharmaceutical compounds |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFFPDBJLGAGQL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347041 | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-38-4 | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.